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Abstract

This document provides detailed application notes and protocols for the generation and
validation of a Vasoactive Intestinal Peptide (VIP) knockout (KO) mouse model. Vasoactive
Intestinal Peptide is a neuropeptide with a wide range of biological functions, including
regulation of smooth muscle tone, epithelial secretion, and immune responses.[1][2] The VIP
knockout mouse is a critical tool for investigating the physiological roles of VIP and for the
development of therapeutic agents targeting the VIP signaling pathway. This guide covers
methodologies for gene targeting via CRISPR-Cas9 and homologous recombination,
genotyping procedures, and an overview of the VIP signaling pathway.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide hormone that belongs to the
glucagon/secretin superfamily.[1] It is widely expressed in the central and peripheral nervous
systems, as well as in the gastrointestinal, respiratory, and urogenital tracts. VIP exerts its
effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2, which subsequently
activate adenylyl cyclase and increase intracellular cyclic AMP (CAMP) levels.[1]
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The diverse functions of VIP include vasodilation, bronchodilation, stimulation of intestinal
secretion, and modulation of immune cell activity.[1][2] Given its broad physiological roles,
dysregulation of the VIP signaling pathway has been implicated in various pathological
conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The
development of a VIP knockout mouse model provides an invaluable in vivo system to dissect
the precise functions of VIP and to evaluate the efficacy and safety of novel therapeutics
targeting this pathway.

Methods for Generating VIP Knockout Mice

The generation of a VIP knockout mouse can be achieved through several gene-editing
technologies. The two most common and well-established methods are CRISPR-Cas9 and
homologous recombination in embryonic stem (ES) cells.

CRISPR-Cas9 Mediated Gene Knockout

The CRISPR-Cas9 system offers a rapid and efficient method for generating knockout mice by
introducing targeted double-strand breaks in the genome, which are then repaired by the error-
prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and
a functional knockout.[3]

Experimental Workflow for CRISPR-Cas9 Mediated VIP Knockout
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Caption: Workflow for generating VIP knockout mice using CRISPR-Cas9.

Protocol: CRISPR-Cas9 Mediated Generation of VIP KO Mice
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» SgRNA Design and Synthesis:

o Design single guide RNAs (sgRNAs) targeting an early exon of the mouse Vip gene.
Publicly available tools such as CHOPCHOP can be used to design sgRNAs with high
predicted efficiency and low off-target effects.[4]

o Synthesize the designed sgRNAs in vitro.
e Preparation of Cas9 and Zygotes:

o Obtain commercially available Cas9 mRNA or protein.

o Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).[3]
e Microinjection:

o Prepare a microinjection mix containing the sgRNA and Cas9 protein/mRNA.[3]

o Microinject the mixture into the pronucleus or cytoplasm of the collected zygotes.[3]
o Embryo Transfer and Generation of Founder Mice:

o Culture the microinjected zygotes overnight to the 2-cell stage.

o Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate
mothers.[3]

o Allow the pregnancies to proceed to term and screen the resulting pups for the desired
mutation.

Homologous Recombination in Embryonic Stem Cells

This traditional method involves introducing a targeting vector into embryonic stem (ES) cells.
The vector contains sequences homologous to the target gene (Vip), flanking a selection
marker. Through homologous recombination, the endogenous Vip gene is replaced by the
targeting construct.

Experimental Workflow for VIP Knockout via Homologous Recombination
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Caption: Workflow for generating VIP knockout mice via homologous recombination.
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Protocol: Generation of VIP KO Mice by Homologous Recombination

e Targeting Vector Construction:

o Design a targeting vector containing 5' and 3' homology arms corresponding to the
genomic sequences flanking the Vip gene.

o Insert a positive selection cassette (e.g., neomycin resistance gene) between the
homology arms to replace a critical exon of the Vip gene.

o Include a negative selection marker (e.g., diphtheria toxin A) outside the homology arms to
select against random integration.

o ES Cell Transfection and Selection:

o Culture mouse ES cells (e.g., from a 129/sv strain).

o Introduce the linearized targeting vector into the ES cells via electroporation.[5]

o Select for successfully targeted ES cell clones using positive-negative selection.

» Validation of Targeted ES Cell Clones:

o Screen the selected clones by PCR and Southern blotting to confirm correct integration of
the targeting vector.[6]

o Perform karyotyping to ensure the chromosomal integrity of the targeted ES cells.[6]

¢ Generation of Chimeric Mice:

o Inject the validated targeted ES cells into blastocysts from a different mouse strain (e.g.,
C57BL/6).[6]

o Transfer the injected blastocysts into pseudopregnant surrogate mothers.

o The resulting offspring (chimeras) will be composed of cells from both the host blastocyst
and the injected ES cells.
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e Germline Transmission and Establishment of the KO Line:
o Breed the chimeric mice with wild-type mice.
o Screen the F1 generation for germline transmission of the targeted allele by genotyping.
o Interbreed heterozygous mice to generate homozygous VIP knockout mice.

Genotyping and Validation

Accurate genotyping is crucial to identify founder mice with the desired mutation and to
maintain the knockout colony.

Protocol: PCR-Based Genotyping
o DNA Extraction:

o Isolate genomic DNA from tail biopsies or ear punches of the mice. A variety of
commercial kits or standard protocols involving proteinase K digestion and DNA
precipitation can be used.[7][8]

o PCR Amplification:

o Design PCR primers that flank the targeted region of the Vip gene. For a knockout allele,
one primer can be designed within the selection cassette.

o Perform PCR using the extracted genomic DNA as a template.
» Gel Electrophoresis:

o Analyze the PCR products by agarose gel electrophoresis. The size of the amplified
fragments will differ between wild-type, heterozygous, and homozygous knockout mice.

Table 1. Example Genotyping Primer Design and Expected PCR Product Sizes
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Allel Forward Primer Reverse Primer Expected Product
ele
Location Location Size (bp)
) Downstream of Exon
Wild-Type Upstream of Exon 1 1 ~200
Knockout Upstream of Exon 1 Within Neo Cassette ~400

Validation of Knockout:
o RT-PCR: To confirm the absence of Vip mRNA expression in homozygous knockout mice.
o Western Blot or ELISA: To confirm the absence of VIP protein in relevant tissues.

e Sanger Sequencing: To confirm the specific indel mutation in CRISPR-generated founders.

Vasoactive Intestinal Peptide (VIP) Signaling
Pathway

VIP primarily signals through the VPAC1 and VPAC2 receptors, which are coupled to the Gas
protein.[1] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP,
and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various
downstream targets, leading to the physiological effects of VIP.
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Caption: Simplified VIP signaling pathway.

Phenotypic Analysis of VIP Knockout Mice

Previous studies on VIP knockout mice have revealed several key phenotypes, providing
insights into the in vivo functions of VIP.

Table 2: Summary of Reported Phenotypes in VIP Knockout Mice
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System

Phenotype

Reference

Respiratory

Spontaneous airway
inflammation with an
accumulation of lymphocytes
and eosinophils, and airway
hyper-responsiveness to
methacholine, consistent with
an asthma phenotype.[9][10]
Upregulation of pro-
inflammatory and pro-

remodeling genes.[9]

~-INVALID-LINK--[9][10]

Circadian Rhythms

In constant darkness, VIP/PHI-
deficient mice exhibit
pronounced abnormalities in
their circadian system and
deficits in the response of their
circadian system to light.[11]
[12] This suggests VIP is
critically involved in the
generation and
synchronization of circadian
oscillations.[11][12]

~-INVALID-LINK--[11][12]

Gastrointestinal

In a model of colitis, VIP KO
mice developed a milder
clinical profile with lower levels
of pro-inflammatory cytokines
like TNF-a and IL-6 compared
to wild-type mice.[13]

~-INVALID-LINK--[13]

Immune System

Chronic loss of VIP can lead to
disruptions in certain
immunological compartments,
with some studies showing
robust T-cell responses in VIP
KO mice.[13]

--INVALID-LINK--[13]
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Conclusion

The Vasoactive Intestinal Peptide knockout mouse model is an essential tool for elucidating the
complex roles of VIP in health and disease. This document provides a comprehensive overview
of the methodologies required to generate and validate these models, as well as a summary of
their known phenotypes. The detailed protocols and workflows are intended to serve as a
valuable resource for researchers in academia and the pharmaceutical industry, facilitating
further investigation into the therapeutic potential of targeting the VIP signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

2. Frontiers | Mechanism of Immunoregulatory Properties of Vasoactive Intestinal Peptide in
the K/BxN Mice Model of Autoimmune Arthritis [frontiersin.org]

» 3. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]

e 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells
[protocols.io]

¢ 5. Homologous recombination in human embryonic stem cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Homologous Recombination in ES cells | PHENOMIN [phenomin.fr]
e 7. cumming.ucalgary.ca [cumming.ucalgary.ca]

» 8. Genotyping Protocols for Genetically Engineered Mice - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma:
up-regulation of novel lung carbonyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive
asthma: up-regulation of novel lung carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15589968?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Vasoactive_intestinal_peptide
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.701862/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.701862/full
https://www.e-jarb.org/journal/view.html?doi=10.12750/JET.2015.30.4.299
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://pubmed.ncbi.nlm.nih.gov/12577066/
https://pubmed.ncbi.nlm.nih.gov/12577066/
https://www.phenomin.fr/en-us/tools-technologies/model-creation/es-route/
https://cumming.ucalgary.ca/sites/default/files/teams/89/genotyping%20protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/37984376/
https://pubmed.ncbi.nlm.nih.gov/37984376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277465/
https://pubmed.ncbi.nlm.nih.gov/22103391/
https://pubmed.ncbi.nlm.nih.gov/22103391/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 11. Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Isoleucine (PHI) Knockout Mice
- Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]

e 12. journals.physiology.org [journals.physiology.org]
e 13. karger.com [karger.com]

 To cite this document: BenchChem. [Creating a Vasoactive Intestinal Peptide (VIP) Knockout
Mouse Model: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15589968%#creating-a-vasoactive-
intestinal-peptide-knockout-mouse-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://techtransfer.universityofcalifornia.edu/NCD/20059.html
https://techtransfer.universityofcalifornia.edu/NCD/20059.html
https://journals.physiology.org/doi/full/10.1152/ajpregu.00200.2003
https://karger.com/nim/article/22/3/203/229895/Vasoactive-Intestinal-Peptide-Deficient-Mice
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

